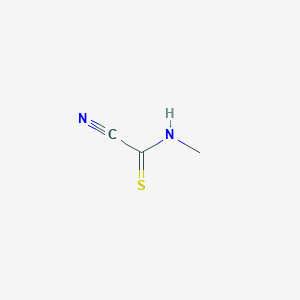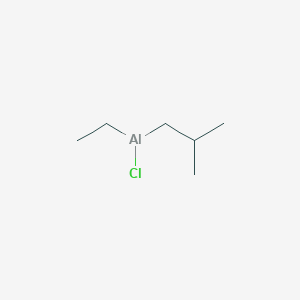
Aluminum, chloroethyl(2-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum, chloroethyl(2-methylpropyl)-, also known as chlorambucil, is a chemotherapy drug used to treat various types of cancer, including leukemia, lymphoma, and Hodgkin's disease.
Mécanisme D'action
Chlorambucil works by interfering with the DNA replication process in cancer cells, which ultimately leads to cell death. It does this by forming covalent bonds with DNA, which prevents the DNA from replicating properly. This leads to the death of cancer cells and the inhibition of tumor growth.
Effets Biochimiques Et Physiologiques
Chlorambucil has both biochemical and physiological effects on the body. Biochemically, it affects the DNA replication process in cancer cells, leading to cell death. Physiologically, it can cause side effects such as nausea, vomiting, and hair loss. Chlorambucil can also affect the bone marrow, leading to a decrease in the number of white blood cells, red blood cells, and platelets.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Aluminum, chloroethyl(2-methylpropyl)- in lab experiments is its effectiveness in treating various types of cancer. It is also relatively easy to synthesize and can be used in combination with other chemotherapy drugs to improve treatment outcomes. However, one limitation is that it can cause side effects in the body, which can affect the results of lab experiments.
Orientations Futures
For the use of Aluminum, chloroethyl(2-methylpropyl)- in scientific research include the development of new chemotherapy drugs and the use of Aluminum, chloroethyl(2-methylpropyl)- in combination with immunotherapy drugs.
Méthodes De Synthèse
The synthesis of Aluminum, chloroethyl(2-methylpropyl)- involves the reaction between nitrogen mustard and 2-chloro-N-(2-methylpropyl) acetamide. This reaction produces chloroethyl(2-methylpropyl)amine, which is then reacted with aluminum chloride to form Aluminum, chloroethyl(2-methylpropyl)-. The final product is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
Chlorambucil is commonly used in scientific research to study the effects of chemotherapy drugs on cancer cells. It has been shown to be effective in treating various types of cancer, including leukemia, lymphoma, and Hodgkin's disease. Chlorambucil is also used in combination with other chemotherapy drugs to improve treatment outcomes.
Propriétés
Numéro CAS |
13320-53-1 |
|---|---|
Nom du produit |
Aluminum, chloroethyl(2-methylpropyl)- |
Formule moléculaire |
C6H13AlCl |
Poids moléculaire |
148.61 g/mol |
Nom IUPAC |
chloro-ethyl-(2-methylpropyl)alumane |
InChI |
InChI=1S/C4H9.C2H5.Al.ClH/c1-4(2)3;1-2;;/h4H,1H2,2-3H3;1H2,2H3;;1H/q;;+1;/p-1 |
Clé InChI |
MDUJPDJIABVTQO-UHFFFAOYSA-M |
SMILES |
CC[Al](CC(C)C)Cl |
SMILES canonique |
CC[Al](CC(C)C)Cl |
Autres numéros CAS |
13320-53-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



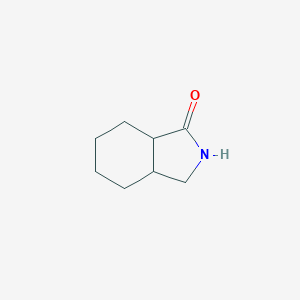
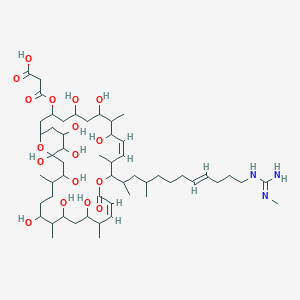


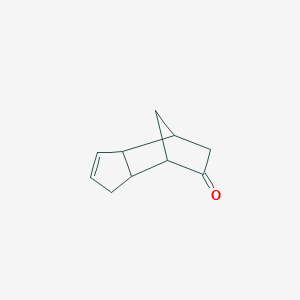

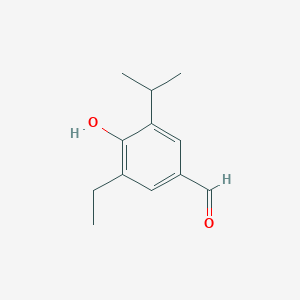
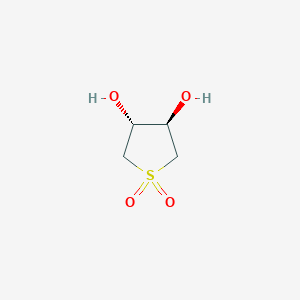



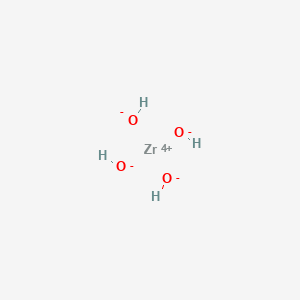
![2-Methyl-5-[(methylthio)methyl]furan](/img/structure/B77725.png)
